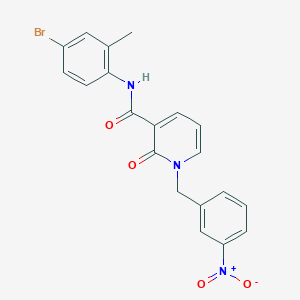

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

属性

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O4/c1-13-10-15(21)7-8-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(11-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOJHALWRGHZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Nitration: Introduction of a nitro group to the benzyl ring.

Bromination: Addition of a bromine atom to the phenyl ring.

Amidation: Formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

化学反应分析

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

科学研究应用

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

作用机制

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

BMS-777607: A Met Kinase Inhibitor

Structure: BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) shares the dihydropyridine carboxamide core but differs in substituents. The 4-fluorophenyl and ethoxy groups enhance selectivity for Met kinase superfamily inhibition, while the amino-chloropyridine moiety contributes to oral efficacy . Key Findings:

- Demonstrated potent inhibitory activity against Met kinase (IC₅₀ < 10 nM).

- Orally bioavailable with efficacy in xenograft models .

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : This compound features a 4-acetylphenyl group and a 2-chloro-6-fluorobenzyl substituent. The acetyl group may improve solubility, while the chloro-fluoro combination could enhance binding specificity .

Molecular Data :

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : The 4-chloro-3-nitrophenyl and 2-chlorobenzyl groups introduce dual chloro substituents and a nitro group at the meta position. This may increase steric hindrance and electron-withdrawing effects compared to the target compound .

Molecular Data :

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structure : The biphenyl group replaces the benzyl substituent, extending the aromatic system. This structural feature is common in agrochemicals (e.g., Boscalid) for enhanced hydrophobic interactions .

Comparative Analysis Table

Structural and Functional Insights

- Substituent Effects: Halogen Groups: Bromo (target compound) vs. chloro () may alter binding kinetics due to size and polarizability differences. Nitro Positioning: The 3-nitrobenzyl group in the target compound vs. 3-nitrophenyl in could influence π-π stacking interactions in enzymatic pockets.

- Therapeutic Potential: BMS-777607’s success as a kinase inhibitor highlights the dihydropyridine carboxamide scaffold’s versatility. The target compound’s bromo and nitro substituents may similarly target kinases or oxidoreductases .

Physicochemical Properties : Higher molecular weights (e.g., 418–526 g/mol) may limit blood-brain barrier penetration but enhance target affinity through increased van der Waals interactions.

生物活性

N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. Its unique structure, characterized by the presence of a bromo and nitro group, positions it as a candidate for various biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is , with a molecular weight of 442.3 g/mol. The compound features a dihydropyridine core that is substituted with various functional groups which enhance its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.3 g/mol |

| CAS Number | 941904-26-3 |

Antimicrobial Activity

Dihydropyridine derivatives have been recognized for their antimicrobial properties. Studies indicate that N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits significant activity against various bacterial strains. For instance, analogs with similar structures have shown effectiveness against gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has demonstrated that dihydropyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The biological activity of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Dihydropyridine derivatives may influence oxidative stress levels within cells, contributing to their cytotoxic effects against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the dihydropyridine class:

- Study A : Investigated the antimicrobial effects of dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity.

- Study B : Focused on the anticancer potential of related compounds in human cancer cell lines, demonstrating significant reductions in cell viability at micromolar concentrations.

常见问题

Basic Research Questions

Q. What are the key structural features of N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its reactivity?

- Answer : The compound features:

- A dihydropyridine core (electron-rich, redox-active).

- A 4-bromo-2-methylphenyl group (electron-withdrawing bromine enhances electrophilicity; methyl modulates steric effects).

- A 3-nitrobenzyl substituent (strong electron-withdrawing nitro group stabilizes negative charge, enhancing hydrogen-bonding potential).

- An amide bridge (enables π-conjugation and hydrogen bonding) .

- Methodological Insight : Structural analysis via X-ray crystallography (as applied to a related compound in ) reveals planarity (dihedral angle: ~8.38° between aromatic rings), critical for π-π stacking in biological interactions.

Q. How is this compound synthesized, and what are common challenges in its preparation?

- Answer :

- Synthetic Route : Multi-step synthesis involving:

Coupling of 2-chloronicotinic acid with 3-bromo-2-methylaniline via nucleophilic substitution.

Introduction of the 3-nitrobenzyl group through alkylation or Mitsunobu reaction.

Cyclization under acidic or thermal conditions to form the dihydropyridine ring .

- Challenges :

- By-product formation (e.g., hydroxy-pyridine tautomers) due to keto-amine tautomerism .

- Optimization of reaction conditions (e.g., pyridine as a base, p-toluenesulfonic acid as a catalyst) to minimize impurities .

Q. What preliminary biological activities have been reported for this compound?

- Answer :

- Hypothesized Activity : Potential calcium channel modulation due to structural similarity to dihydropyridine-class drugs (e.g., nifedipine) .

- Experimental Design : Initial screening via:

- In vitro assays : Voltage-gated calcium channel inhibition in cardiomyocytes.

- Binding studies : Competitive displacement of radiolabeled dihydropyridines .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

- Answer :

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) resolves tautomeric by-products .

- Data Contradiction : Yields vary significantly (30–70%) depending on nitrobenzyl substitution position, suggesting steric hindrance impacts reaction efficiency .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Answer :

- Key Modifications :

| Substituent | Effect | Reference |

|---|---|---|

| Bromine at 4-position | Increases lipophilicity and membrane permeability | |

| Nitro group at 3-position | Enhances hydrogen-bond acceptor capacity, critical for receptor binding | |

| Methyl on phenyl ring | Reduces metabolic degradation |

- Methodology : Systematic substitution (e.g., replacing bromine with chlorine) followed by IC₅₀ determination in calcium flux assays .

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

- Answer :

- Sources of Contradiction :

Tautomerism : Keto-amine vs. hydroxy-pyridine forms may exhibit differing binding affinities .

Assay Variability : Differences in cell lines (e.g., HEK-293 vs. cardiomyocytes) alter calcium channel subtype specificity .

- Resolution Strategies :

- Structural Confirmation : Use crystallography or NOESY NMR to verify dominant tautomer .

- Standardized Assays : Validate activity across multiple cell models with controlled expression of channel subtypes .

Q. What advanced techniques are used to study its mechanism of action?

- Answer :

- Molecular Docking : Simulate interactions with L-type calcium channels (PDB ID: 6JPA) to identify binding pockets influenced by nitro and bromine groups .

- Patch-Clamp Electrophysiology : Quantify ion current inhibition in transfected cells .

- Metabolomics : Track metabolic stability using liver microsomes to identify degradation hotspots (e.g., amide bond hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。